molecular formula C24H20O4 B5215138 2-METHYL-7-[(3-METHYLPHENYL)METHOXY]-3-PHENOXY-4H-CHROMEN-4-ONE

2-METHYL-7-[(3-METHYLPHENYL)METHOXY]-3-PHENOXY-4H-CHROMEN-4-ONE

Cat. No.: B5215138
M. Wt: 372.4 g/mol
InChI Key: RUCRRRZVVUGEIQ-UHFFFAOYSA-N
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Description

2-METHYL-7-[(3-METHYLPHENYL)METHOXY]-3-PHENOXY-4H-CHROMEN-4-ONE is a synthetic organic compound belonging to the chromenone family This compound is characterized by its complex structure, which includes a chromenone core substituted with methyl, methoxy, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-7-[(3-METHYLPHENYL)METHOXY]-3-PHENOXY-4H-CHROMEN-4-ONE typically involves multi-step organic reactions. One common method involves the condensation of appropriate phenolic and aromatic aldehyde precursors under basic conditions, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-7-[(3-METHYLPHENYL)METHOXY]-3-PHENOXY-4H-CHROMEN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced chromenone derivatives.

    Substitution: Various substituted chromenone derivatives depending on the substituents introduced.

Scientific Research Applications

2-METHYL-7-[(3-METHYLPHENYL)METHOXY]-3-PHENOXY-4H-CHROMEN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-METHYL-7-[(3-METHYLPHENYL)METHOXY]-3-PHENOXY-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-METHOXY-2-METHYL-3-PHENYL-4H-CHROMEN-4-ONE
  • 7-METHOXY-3-(4-METHOXYPHENYL)-2-METHYL-4H-CHROMEN-4-ONE
  • 7-ETHOXY-2-METHYL-3-PHENYL-4H-CHROMEN-4-ONE

Uniqueness

2-METHYL-7-[(3-METHYLPHENYL)METHOXY]-3-PHENOXY-4H-CHROMEN-4-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl, methoxy, and phenoxy groups makes it a versatile compound for various applications, distinguishing it from other similar chromenone derivatives.

Properties

IUPAC Name

2-methyl-7-[(3-methylphenyl)methoxy]-3-phenoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O4/c1-16-7-6-8-18(13-16)15-26-20-11-12-21-22(14-20)27-17(2)24(23(21)25)28-19-9-4-3-5-10-19/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCRRRZVVUGEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC3=C(C=C2)C(=O)C(=C(O3)C)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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